N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c20-11-3-1-4-12(7-11)24-18(13-9-28-10-15(13)22-24)21-19(25)14-8-17(27-23-14)16-5-2-6-26-16/h1-8H,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANPXMIUYOEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the isoxazole ring is formed through cycloaddition reactions. The final step involves the coupling of the furan-2-yl group to the isoxazole carboxamide under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide. The following mechanisms have been identified:
- Inhibition of Cell Cycle Progression : This compound disrupts normal cell cycle phases, leading to apoptosis in cancer cells.
- Kinase Inhibition : It targets key kinases such as p38 MAPK and Akt, which are crucial for cancer cell survival and proliferation. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to significantly reduce levels of cytokines like TNF-alpha and IL-6 in vitro, indicating its potential for treating inflammatory diseases.
- Modulation of NF-kB Pathway : By inhibiting this pathway, the compound reduces the expression of inflammatory mediators .
Study 1: Cytotoxic Effects on Cancer Cells
A study focused on thieno[3,4-c]pyrazole derivatives demonstrated potent cytotoxic effects against human cancer cell lines. High-throughput screening methods identified several promising candidates for further development .
Study 2: Mechanistic Insights into Anti-inflammatory Action
Another research effort explored the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives. The results indicated that these compounds could significantly lower levels of pro-inflammatory cytokines in vitro .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Structural Analogs
The closest analog identified is N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4) . Both compounds share the thienopyrazole core and 3-chlorophenyl group but differ in their substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP |
|---|---|---|---|---|
| N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide | C₂₀H₁₄ClN₅O₃S | 447.87 | 5-(Furan-2-yl)isoxazole-3-carboxamide | 3.2* |
| N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide | C₁₉H₁₄ClFN₄O₂S | 432.85 | 2-Fluorobenzamide | 3.5* |
Structural and Electronic Differences
In contrast, the 2-fluorobenzamide in the analog has a strong electron-withdrawing fluorine atom, which may alter dipole interactions . Oxygen vs. Fluorine: The furan’s oxygen atom contributes to hydrogen-bond acceptor capacity, while fluorine in the analog primarily induces steric and electronic effects without H-bonding.
Crystallographic Insights: SHELX-based refinements of similar thienopyrazole derivatives reveal that the furan-isoxazole group adopts a twisted conformation relative to the core, reducing steric clashes. The fluorobenzamide analog, however, shows a more coplanar arrangement with the thienopyrazole ring .
Physicochemical and Pharmacokinetic Properties
Lipophilicity (logP) :
- The target compound’s lower predicted logP (3.2 vs. 3.5) suggests improved aqueous solubility, likely due to the polarizable furan-oxygen atoms.
Metabolic Stability :
- The fluorobenzamide analog’s fluorine atom may slow oxidative metabolism (via cytochrome P450 inhibition), whereas the furan-isoxazole group could be susceptible to enzymatic oxidation, reducing half-life .
Research Tools and Methodologies
- Crystallography : SHELXL and WinGX were used to resolve molecular geometries and packing modes .
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-c]pyrazole core, a chlorophenyl substituent, and an isoxazole moiety. Its molecular formula is with a molecular weight of approximately 399.84 g/mol. The presence of these functional groups contributes to its biological activity and potential pharmacological properties.
Antioxidant Activity
Recent studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit antioxidant properties. In one study, synthesized thieno[2,3-c]pyrazole compounds were assessed for their ability to protect red blood cells from oxidative stress induced by 4-nonylphenol in fish models. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups, suggesting their utility as antioxidants in aquatic organisms .
Antimicrobial Properties
Thieno[3,4-c]pyrazole derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds derived from this class have been tested against Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin . This suggests potential applications in treating bacterial infections.
Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives has also been investigated. Certain compounds within this class have been identified as inhibitors of key enzymes involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β). Inhibiting GSK-3β has implications for various cancers due to its role in cell proliferation and survival pathways .
Case Studies and Research Findings
-
Case Study on Antioxidant Efficacy :
- Objective : To evaluate the protective effects of thieno[2,3-c]pyrazole derivatives against oxidative damage.
- Methodology : Fish erythrocytes were exposed to 4-nonylphenol with and without the addition of synthesized compounds.
- Results : The treated group showed a marked decrease in altered erythrocyte percentages (from 40.3% in control to as low as 0.6% with specific derivatives) .
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial activity of thieno[3,4-c]pyrazole derivatives against various bacterial strains.
- Methodology : MIC values were determined using standard broth dilution methods.
- Results : Compounds demonstrated effective inhibition of bacterial growth with MIC values ranging from 100 µg/mL to 200 µg/mL .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide?
- The compound can be synthesized via a multi-step route involving:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclocondensation of 3-chlorophenylhydrazine with a substituted thiophene precursor under acidic conditions .
- Step 2 : Coupling the pyrazole intermediate with 5-(furan-2-yl)isoxazole-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Key considerations : Monitor reaction progress via TLC and HPLC. Optimize stoichiometry to minimize side products like unreacted pyrazole or hydrolyzed carboxamide.
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., furan protons at δ 6.3–7.1 ppm, pyrazole protons at δ 7.2–8.0 ppm) and verify coupling patterns .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS (e.g., [M+H]⁺ expected at m/z 439.08) .
- X-ray Diffraction (XRD) : For crystalline samples, refine data using SHELXL to resolve bond lengths and angles, with validation via WinGX for crystallographic symmetry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational molecular geometry data (e.g., bond angles in XRD vs. DFT)?
- Methodology :
- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the gas-phase structure. Compare with XRD-derived parameters.
- Analyze discrepancies (e.g., dihedral angle variations >5°) by assessing crystal packing effects (e.g., hydrogen bonding, van der Waals forces) using Mercury CSD .
- Refine computational models by incorporating solvent or lattice parameters using ORCA or Gaussian .
Q. What strategies mitigate low yield in the final carboxamide coupling step?
- Experimental Design :
- Screen coupling agents: Compare EDC, DCC, and HATU efficiency under inert atmospheres.
- Optimize solvent polarity: Test DMF, THF, and dichloromethane for solubility and reaction kinetics .
- Introduce microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate activation of the carboxylic acid .
- Monitor side reactions (e.g., racemization) via chiral HPLC .
Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NOESY correlations in the thieno-pyrazole moiety)?
- Data Contradiction Analysis :
- Validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.
- Re-examine XRD data for dynamic disorder or twinning artifacts using SHELXL’s TWIN/BASF commands .
- Perform variable-temperature NMR to assess conformational flexibility (e.g., furan ring puckering) .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- Use SwissADME to estimate logP, solubility, and bioavailability. Cross-validate with experimental HPLC retention times .
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity against target enzymes (e.g., kinase domains) .
- Simulate metabolic pathways via CYP450 isoform mapping (e.g., CYP3A4 oxidation of the furan ring) using StarDrop .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
